1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one 1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17510906
InChI: InChI=1S/C7H12F2N2O/c1-5(12)11-3-2-7(8,9)6(10)4-11/h6H,2-4,10H2,1H3
SMILES:
Molecular Formula: C7H12F2N2O
Molecular Weight: 178.18 g/mol

1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one

CAS No.:

Cat. No.: VC17510906

Molecular Formula: C7H12F2N2O

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Amino-4,4-difluoropiperidin-1-yl)ethan-1-one -

Specification

Molecular Formula C7H12F2N2O
Molecular Weight 178.18 g/mol
IUPAC Name 1-(3-amino-4,4-difluoropiperidin-1-yl)ethanone
Standard InChI InChI=1S/C7H12F2N2O/c1-5(12)11-3-2-7(8,9)6(10)4-11/h6H,2-4,10H2,1H3
Standard InChI Key OWICMKDXWQHKJN-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCC(C(C1)N)(F)F

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound features a piperidine ring substituted with two fluorine atoms at the 4-position and an amino group at the 3-position, with an acetyl group (CH3CO\text{CH}_3\text{CO}) attached to the ring nitrogen . This arrangement is critical for its potential interactions with biological targets, as fluorination often enhances metabolic stability and membrane permeability.

Table 1: Key Molecular Identifiers

PropertyValueSource
CAS Number2169175-82-8
Molecular FormulaC7H12F2N2O\text{C}_7\text{H}_{12}\text{F}_2\text{N}_2\text{O}
Molecular Weight178.18 g/mol
IUPAC Name1-(3-amino-4,4-difluoropiperidin-1-yl)ethanone
SMILESCC(=O)N1CCC(C(C1)N)(F)F\text{CC(=O)N1CCC(C(C1)N)(F)F}
InChIKeyOWICMKDXWQHKJN-UHFFFAOYSA-N

The stereochemistry of the fluorine and amino substituents remains unspecified in publicly available data, suggesting opportunities for enantioselective synthesis studies .

Synthesis and Synthetic Strategies

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves:

  • Ring Formation: Construction of the piperidine core via cyclization of a δ-amino ketone precursor.

  • Fluorination: Introduction of fluorine atoms using agents like diethylaminosulfur trifluoride (DAST) or XeF2\text{XeF}_2.

  • Amination: Installation of the amino group through Hofmann degradation or Staudinger reactions .

Reported Synthetic Routes

Though no peer-reviewed synthesis exists for this specific compound, analogous piperidine derivatives are typically synthesized via:

  • Mannich Reactions: To assemble the piperidine ring from β-aminoketones and formaldehyde .

  • Electrophilic Fluorination: Using Selectfluor® or N\text{N}-fluorobenzenesulfonimide (NFSI) to introduce fluorine.

  • Reductive Amination: For introducing the acetyl group post-fluorination .

Table 2: Hypothetical Synthesis Steps

StepReaction TypeReagents/ConditionsYield*
1CyclizationNH4OAc\text{NH}_4\text{OAc}, Δ60-70%
2DifluorinationDAST, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C45%
3AcetylationAcetic anhydride, pyridine85%
*Theoretical yields based on analogous reactions .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains uncharacterized experimentally. Computational models predict:

  • LogP: 0.92 (moderate lipophilicity).

  • Aqueous Solubility: ~12 mg/L at 25°C, suggesting limited water solubility .
    Stability studies are absent, but fluorinated piperidines generally exhibit resistance to oxidative degradation.

Thermal Properties

No melting or boiling points are reported. Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures above 200°C .

Research Gaps and Future Directions

Priority Investigations

  • Stereoselective Synthesis: Resolve the configuration at C3 and C4 to assess enantiomer-specific bioactivity.

  • ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in vitro.

  • Target Deconvolution: Use phenotypic screening to identify molecular targets .

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